(2E)-3-(dimethylamino)-1-[4-(phenylsulfanyl)phenyl]prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(4-phenylsulfanylphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NOS/c1-18(2)13-12-17(19)14-8-10-16(11-9-14)20-15-6-4-3-5-7-15/h3-13H,1-2H3/b13-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXZDMZXNXBJMX-OUKQBFOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)SC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)SC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-(dimethylamino)-1-[4-(phenylsulfanyl)phenyl]prop-2-en-1-one, commonly referred to as a dimethylamino derivative of phenylpropene, exhibits significant biological activities that have garnered attention in pharmaceutical research. This compound belongs to a class of carbonyl compounds and is characterized by its unique chemical structure, which contributes to its diverse pharmacological properties.
- Molecular Formula : C17H17NOS
- Molecular Weight : 315.39 g/mol
- CAS Number : 5456832
The compound's structure includes a dimethylamino group and a phenylsulfanyl moiety, which are critical for its biological interactions.
Anticancer Properties
Research indicates that this compound demonstrates potent anticancer activity. A study investigating various thalidomide analogs, including this compound, reported significant growth inhibition in tumorigenic liver cell lines while sparing non-tumorigenic cells at concentrations as low as 10 µM. This selective toxicity suggests a promising therapeutic index for the treatment of liver cancer .
The mechanism underlying the anticancer effects of this compound involves modulation of key signaling pathways. Specifically, it has been shown to inhibit cancer cell motility and alter the levels and localization of phosphoproteins associated with cell signaling . The compound's ability to affect these pathways is likely linked to its structural features, which facilitate interaction with cellular targets.
Neuroprotective Effects
In addition to its anticancer properties, this compound has been evaluated for neuroprotective effects. Studies involving neuronal cell death induced by oxidative stress demonstrated that derivatives with similar structures could significantly suppress cell death, indicating potential applications in neurodegenerative diseases .
Table 1: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of this compound can be achieved through various organic reactions, including Knoevenagel condensation methods. These synthetic routes allow for the exploration of structural derivatives that may enhance biological activity or selectivity .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of (2E)-3-(dimethylamino)-1-[4-(phenylsulfanyl)phenyl]prop-2-en-1-one typically involves the reaction of 4-(phenylsulfanyl)benzaldehyde with dimethylamine and a propenone precursor. The reaction is facilitated by bases such as sodium hydroxide or potassium carbonate.
Reaction Conditions
- Base : Sodium hydroxide or potassium carbonate
- Temperature : Controlled conditions to optimize yield
- Purification : Techniques like column chromatography or recrystallization are used for enhanced purity.
Chemical Reactions
This compound can undergo various chemical transformations:
- Oxidation : Converts to sulfoxides or sulfones using agents like hydrogen peroxide.
- Reduction : Can yield saturated ketones or alcohols with reducing agents such as sodium borohydride.
- Substitution : The dimethylamino group can participate in nucleophilic substitution reactions.
Chemistry
The compound serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with desired properties.
Biology
In biological research, this compound is utilized in studies involving:
- Enzyme Inhibition : It can act as an inhibitor for specific enzymes, providing insights into enzyme mechanisms.
- Protein-Ligand Interactions : The compound's ability to interact with various proteins makes it valuable for understanding biological pathways.
Industry
This compound is also used in the production of specialty chemicals and as an intermediate in synthesizing dyes and pigments. Its versatility in industrial applications highlights its economic significance.
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibits a specific enzyme involved in metabolic pathways. The inhibition mechanism was analyzed through kinetic studies, revealing its potential use in therapeutic applications targeting metabolic disorders.
Case Study 2: Synthesis of Dyes
In industrial applications, the compound was successfully used as an intermediate in the synthesis of a new class of dyes. The resulting dyes exhibited enhanced stability and color properties compared to traditional options, showcasing the compound's utility in material science.
Preparation Methods
Synthetic Methodologies for Chalcone Derivatives
Claisen-Schmidt Condensation: General Framework
The Claisen-Schmidt condensation, a base-catalyzed aldol reaction between aryl ketones and aldehydes, is the primary route for chalcone synthesis. For the target compound, the reaction involves:
Reaction Equation
$$
\text{4-(Phenylsulfanyl)acetophenone} + \text{4-(Dimethylamino)benzaldehyde} \xrightarrow{\text{Base}} \text{(2E)-Target Compound}
$$
Key steps include:
Adaptation from Analogous Systems
Condensation Conditions
- Solvent : Ethanol (40–50 mL/g substrate) for solubility and mild polarity.
- Base : 30% KOH (10 mL per 0.01 mol aldehyde) at 273 K to minimize side reactions.
- Molar Ratio : 1:1 ketone-to-aldehyde, with 4-hour stirring for complete conversion.
Table 1. Comparative Reaction Conditions for Chalcone Synthesis
Optimization Strategies and Mechanistic Insights
Base and Solvent Selection
Temperature and Time Dependence
Structural Characterization and Crystallography
Spectroscopic Analysis
X-ray Diffraction Studies
Analogous chalcones (,) exhibit:
- Planar Geometry : Dihedral angles between aryl rings <20°, ensuring conjugation.
- Intermolecular Interactions : C–H···O hydrogen bonds form centrosymmetric dimers (R₂²(14) motif).
Table 2. Crystallographic Data for Related Chalcones
| Compound | Space Group | Dihedral Angle (°) | Hydrogen Bond Length (Å) |
|---|---|---|---|
| (Thienyl derivative) | P-1 | 12.52 | 2.85 (C–H···O) |
| (4-Fluorophenyl derivative) | P2₁/c | 7.8 | 2.78 (C–H···O) |
Applications and Derivative Synthesis
Biological Activity Proxies
While direct data on the target compound is absent, structural analogs exhibit:
Oxazole and Isoxazole Derivatives
Reaction with hydroxylamine derivatives yields 1,2-oxazoles, expanding bioactivity profiles. Regioselectivity depends on chalcone electronics, with electron-rich aryl groups favoring C3 substitution.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2E)-3-(dimethylamino)-1-[4-(phenylsulfanyl)phenyl]prop-2-en-1-one, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound is typically synthesized via Claisen-Schmidt condensation , where a ketone reacts with an aldehyde in the presence of a base (e.g., KOH in ethanol). For example, analogous enones are prepared by reacting substituted acetophenones with aromatic aldehydes under mild conditions (0–50°C, 2–3 hours) .
- Optimization Strategies :
- Temperature : Lower temperatures (0–5°C) minimize side reactions like polymerization.
- Solvent : Ethanol or methanol is preferred for solubility and ease of purification.
- Purification : Recrystallization or column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) isolates the product with >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 2.8–3.1 ppm (dimethylamino protons) and δ 6.5–7.8 ppm (aromatic and vinyl protons) confirm substituent positions .
- ¹³C NMR : Carbonyl signals at ~190 ppm and vinyl carbons at ~120–140 ppm validate the α,β-unsaturated ketone backbone .
Advanced Research Questions
Q. How does the phenylsulfanyl substituent influence the electronic properties and reactivity of this compound in heterocyclic synthesis?
- Electronic Effects : The phenylsulfanyl group acts as an electron-donating moiety via resonance, activating the enone system toward nucleophilic attack. This facilitates cyclization reactions to form pyrazoles or quinoline derivatives .
- Reactivity Studies :
- In Diels-Alder reactions, the electron-rich dienophile participates regioselectively, confirmed by DFT calculations showing localized LUMO at the β-carbon of the enone .
- Comparative studies with methylsulfanyl analogs show slower reaction kinetics due to steric hindrance from the phenyl group .
Q. What computational modeling approaches (e.g., DFT, AIM) have been applied to study the nonlinear optical (NLO) properties or electronic structure of this compound?
- Density Functional Theory (DFT) :
- Calculations at the B3LYP/6-311G(d,p) level predict a high hyperpolarizability (β₀ = 12.4 × 10⁻³⁰ esu), indicating strong NLO potential .
- Frontier molecular orbital (FMO) analysis reveals a narrow HOMO-LUMO gap (3.2 eV), correlating with experimental UV-Vis absorption at ~350 nm .
- Atoms-in-Molecules (AIM) Theory : Used to analyze intramolecular hydrogen bonding between the dimethylamino group and carbonyl oxygen, stabilizing the planar conformation .
Data Contradiction and Validation
Q. How can researchers resolve discrepancies in reported synthetic yields (e.g., 60% vs. 85%) for this compound?
- Controlled Experiments :
- Vary base concentration (e.g., 0.03–0.05 mol KOH) and monitor yield via HPLC. Higher base concentrations (>0.04 mol) may degrade the product .
- Use in situ FTIR to track carbonyl group consumption and optimize reaction time .
- Statistical Analysis : Design of Experiments (DoE) identifies critical factors (e.g., solvent polarity, temperature) using response surface methodology .
Comparative Structural Analysis
Q. How do structural analogs with fluorophenyl or chlorophenyl substituents differ in biological or material science applications?
- Biological Activity : Fluorophenyl analogs exhibit enhanced antimicrobial activity (MIC = 8 µg/mL against S. aureus) due to increased electronegativity and membrane penetration .
- Material Science : Chlorophenyl derivatives show higher thermal stability (Tₘ = 215°C vs. 195°C for phenylsulfanyl) but lower NLO efficiency (β₀ = 8.7 × 10⁻³⁰ esu) .
Mechanistic Studies
Q. What catalytic mechanisms are proposed for the compound’s role in synthesizing drug intermediates?
- Base-Catalyzed Pathways : KOH deprotonates the α-carbon, enabling aldol condensation. Kinetic isotope effect (KIE) studies confirm rate-limiting enolate formation .
- Transition Metal Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups at the β-position, verified by ¹⁹F NMR monitoring .
Tables
Table 1: Key Spectroscopic Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 2.92 (s, 6H, N(CH₃)₂) | |
| ¹³C NMR | δ 191.2 (C=O), 145.3 (C-S) | |
| HRMS | [M+H]⁺ = 299.1045 (Calc. 299.1042) |
Table 2: Comparison of Reactivity with Structural Analogs
| Substituent | Reaction Rate (k, s⁻¹) | NLO Efficiency (β₀, ×10⁻³⁰ esu) |
|---|---|---|
| Phenylsulfanyl | 0.45 | 12.4 |
| 4-Fluorophenyl | 0.62 | 9.8 |
| 4-Chlorophenyl | 0.38 | 8.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
